4''-Dehydrorhodomycin-Y
Description
4''-Dehydrorhodomycin-Y is a derivative of the anthracycline class of compounds, which are known for their tetracyclic aglycone core linked to a sugar moiety. Anthracyclines are widely studied for their antitumor activity, primarily through DNA intercalation and topoisomerase II inhibition.
Properties
CAS No. |
76264-96-5 |
|---|---|
Molecular Formula |
C40H51NO14 |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22,25-28,37-39,43-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
InChI Key |
ZGHABFLNDHDLAM-DLFRUNNTSA-N |
Isomeric SMILES |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CCC(=O)[C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’'-Dehydrorhodomycin-Y involves the fermentation of the mutant strain KE303 of Streptomyces galilaeus MA144-M1t. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound.
Industrial Production Methods: The industrial production of 4’'-Dehydrorhodomycin-Y follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4’'-Dehydrorhodomycin-Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize 4’'-Dehydrorhodomycin-Y.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
4’'-Dehydrorhodomycin-Y has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.
Biology: The compound’s activity against gram-positive bacteria makes it a valuable tool for studying bacterial resistance and developing new antibacterial agents.
Medicine: Its anti-tumor properties are being explored for potential use in cancer therapy. Research is ongoing to understand its mechanism of action and to develop derivatives with enhanced efficacy and reduced toxicity.
Industry: The compound’s unique chemical structure and biological activity make it a candidate for various industrial applications, including the development of new antibiotics and anti-cancer drugs.
Mechanism of Action
The mechanism of action of 4’'-Dehydrorhodomycin-Y involves its interaction with bacterial cell walls and DNA. The compound inhibits the synthesis of essential cell wall components, leading to cell lysis and death. Additionally, it intercalates into DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The evidence highlights several structurally complex compounds (e.g., 7p, 7q from ) that serve as analogs for comparative analysis. Key parameters include purity, stereochemistry, and physicochemical properties, which are critical for pharmacological efficacy.
Structural and Analytical Comparisons
Table 1: Comparative Data for Select Analogs
| Compound ID | Purity (%) | Melting Point (°C) | Solvent System (MeOH:DCM) | Key Structural Features |
|---|---|---|---|---|
| 7p | 96 | 54.7 | Specific ratio* | L-Isoleucine substituent, pyrimido-pyrrole |
| 7q | 95 | 34.0 | Specific ratio* | L-Leucine substituent, pyrimido-pyrrole |
- Stereochemical Complexity : Both 7p and 7q exhibit extra peaks in $ ^1 \text{H NMR} $ and $ ^13 \text{C NMR} $, indicating the presence of stereoisomers. This mirrors challenges in anthracycline synthesis, where stereocenters influence biological activity and purification .
- Impact of Substituents : Replacing isoleucine (7p) with leucine (7q) reduces the melting point by 20.7°C, underscoring how side-chain hydrophobicity affects crystallinity and stability. Similar trends are observed in anthracyclines, where sugar moiety modifications alter pharmacokinetics .
Key Research Findings
- Purity and Stability : HPLC-purified analogs (7p, 7q) achieve >95% purity, critical for reducing off-target effects in therapeutic applications .
- Solvent Systems: Methanol-dichloromethane mixtures optimize solubility for analogs, suggesting similar formulations could benefit 4''-Dehydrorhodomycin-Y delivery .
- Structural Mimicry : Pyridinyl and pyrrolidine motifs in analogs () may inform the design of anthracycline derivatives with enhanced target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
